4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline
Overview
Description
4-Chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline is a complex organic compound characterized by its unique molecular structure, which includes a chloro group and a triazolopyridine ring system
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures, such as 4-fluoro-3-{5h,6h,7h,8h,9h-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline, have been shown to be potent and selective inhibitors of the ion channels trpv1 and trpa1 . These ion channels play crucial roles in pain perception and inflammation.
Mode of Action
Based on its structural similarity to other triazoloazepines, it is likely that it interacts with its target receptors through hydrogen bond accepting and donating characteristics . This allows it to make specific interactions with different target receptors, potentially leading to changes in their activity.
Biochemical Pathways
Compounds with similar structures have been shown to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may affect a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s molecular weight (26273) and its chemical structure suggest that it may have good bioavailability
Result of Action
Given its potential activities as described above, it may have a range of effects at the molecular and cellular levels, depending on its specific targets and the pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline typically involves multiple steps, starting with the formation of the triazolopyridine core[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). One common approach is the cyclization of a suitable precursor containing the necessary functional groups[{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to promote ring closure[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and yield[_{{{CITATION{{{2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo [3,4-](https://link.springer.com/article/10.1007/s41061-022-00365-x). This may include the use of continuous flow reactors, which can enhance the reaction rates and improve the purity of the final product[{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. These reactions are influenced by the presence of the chloro group and the triazolopyridine ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C)[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted derivatives, depending on the specific reagents and conditions used[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-
Biology: In biological research, 4-chloro-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}aniline has been studied for its potential biological activities[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. It may exhibit properties such as antimicrobial, antiviral, and anti-inflammatory effects, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as a lead compound in the development of new therapeutic agents[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its ability to interact with various biological targets suggests that it could be used in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and pharmaceuticals[_{{{CITATION{{{_2{Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo 3,4-. Its unique properties make it suitable for applications requiring high stability and reactivity.
Comparison with Similar Compounds
4-Chloro-3-oxo-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}butanenitrile: This compound shares a similar triazolopyridine core but has a different functional group at the 3-position.
4-Chloro-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}ethyl)-1H-pyrazol-3-amine: This compound has a pyrazolyl group instead of an aniline group.
Uniqueness: . Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Properties
IUPAC Name |
4-chloro-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4/c14-11-6-5-9(15)8-10(11)13-17-16-12-4-2-1-3-7-18(12)13/h5-6,8H,1-4,7,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITLHMHSOGACLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=C(C=CC(=C3)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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